molecular formula C10H10O3 B11947322 1(3H)-Isobenzofuranone, 7-methoxy-3-methyl- CAS No. 4938-06-1

1(3H)-Isobenzofuranone, 7-methoxy-3-methyl-

Cat. No.: B11947322
CAS No.: 4938-06-1
M. Wt: 178.18 g/mol
InChI Key: KWGYZSKPRDPPNX-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone, 7-methoxy-3-methyl- is a chemical compound belonging to the isobenzofuranone family This compound is characterized by its unique structure, which includes a methoxy group at the 7th position and a methyl group at the 3rd position on the isobenzofuranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1(3H)-Isobenzofuranone, 7-methoxy-3-methyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: In industrial settings, the production of 1(3H)-Isobenzofuranone, 7-methoxy-3-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 1(3H)-Isobenzofuranone, 7-methoxy-3-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Substitution reactions may require reagents like halogens or nucleophiles, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1(3H)-Isobenzofuranone, 7-methoxy-3-methyl- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 7-methoxy-3-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 4,6,8-trihydroxy-7-methoxy-3-methyl-3,4-dihydroisochromen-1-one
  • 9,10-dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydro-1H-benzo[g]isochromene-3-carboxylic acid

Uniqueness: 1(3H)-Isobenzofuranone, 7-methoxy-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

4938-06-1

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

7-methoxy-3-methyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C10H10O3/c1-6-7-4-3-5-8(12-2)9(7)10(11)13-6/h3-6H,1-2H3

InChI Key

KWGYZSKPRDPPNX-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C(=CC=C2)OC)C(=O)O1

Origin of Product

United States

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